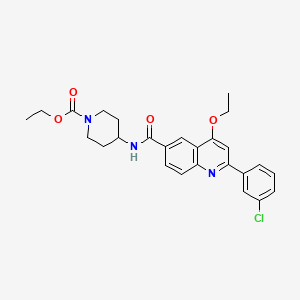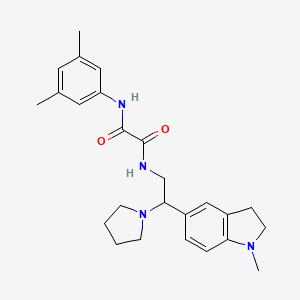![molecular formula C26H20BrN3OS B2485566 2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-63-7](/img/structure/B2485566.png)
2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest falls within a class of pyrrolopyrimidinones, which are known for their diverse biological activities and significance in medicinal chemistry. Such compounds, including variations like thienopyrimidinones, have been synthesized for their potential anti-inflammatory, antimicrobial, and anti-proliferative properties, among others.
Synthesis Analysis
The synthesis of related pyrrolopyrimidinones and thienopyrimidinones typically involves multi-step reactions starting from specific precursors like mercapto compounds and undergoing cyclocondensation with various aldehydes or ketones. This process is often followed by characterizations through analytical and spectral data to confirm the structure of the newly synthesized compounds (Ashalatha et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and computational methods such as DFT (density functional theory). These analyses provide detailed insights into the geometrical parameters, bond lengths, angles, and overall conformation of the molecules (Mu et al., 2015).
Applications De Recherche Scientifique
Pyrrolo[3,2-d]pyrimidines in Medicinal Chemistry
Pyrrolo[3,2-d]pyrimidine scaffolds are crucial in medicinal chemistry, exhibiting a wide range of biological activities. Their structure allows for the development of various derivatives with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The versatility of these compounds stems from their ability to interact with multiple biological targets, making them valuable in drug discovery and development processes (Parmar, Vala, & Patel, 2023).
Biological Importance and Synthetic Pathways
The synthesis of pyrrolo[3,2-d]pyrimidines and their derivatives often involves hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. These synthetic pathways highlight the compound's relevance in creating lead molecules for pharmaceutical industries. The review by Parmar et al. (2023) covers synthetic methodologies employing these catalysts, demonstrating the compound's application in developing pharmacologically active molecules.
Structural Activity Relationship (SAR) Studies
SAR studies play a crucial role in optimizing the pharmacological profile of pyrrolo[3,2-d]pyrimidine derivatives. These studies help identify the most promising structures for further development as therapeutic agents. By understanding the relationship between the chemical structure of pyrrolo[3,2-d]pyrimidines and their biological activity, researchers can design more effective and selective drugs (Das et al., 2021).
Orientations Futures
The future directions for research on “2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-7-5-12-21(13-17)30-25(31)24-23(22(15-28-24)19-9-3-2-4-10-19)29-26(30)32-16-18-8-6-11-20(27)14-18/h2-15,28H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJSVORYFRZVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)
![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)
![N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485492.png)
![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2485494.png)

![8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2485500.png)
![N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2485501.png)



